![molecular formula C10H8IN3OS B5769721 N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5769721.png)
N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide, commonly known as ITA, is a chemical compound with potential applications in scientific research. ITA is a derivative of thiadiazole, a heterocyclic organic compound that has been extensively studied due to its diverse biological activities. ITA has been synthesized using different methods, and its mechanism of action and potential applications in scientific research have been investigated.
Mechanism of Action
ITA exerts its anticancer activity through different mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. ITA has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. ITA has also been shown to inhibit the expression of VEGF, a protein that promotes angiogenesis. ITA has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
ITA has been shown to have different biochemical and physiological effects, depending on the concentration and duration of exposure. ITA has been shown to induce oxidative stress in cancer cells, leading to the generation of reactive oxygen species and DNA damage. ITA has also been shown to modulate the expression of different genes involved in cell cycle regulation, DNA repair, and apoptosis. ITA has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.
Advantages and Limitations for Lab Experiments
ITA has several advantages for lab experiments, including its high purity and stability. ITA can be easily synthesized using different methods, and its structure can be confirmed using different spectroscopic techniques. ITA has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent. However, ITA has some limitations, including its low solubility in water and its potential to form aggregates in solution. ITA can also be affected by different factors, including pH, temperature, and light, which can affect its stability and activity.
Future Directions
ITA has several potential future directions in scientific research, including its investigation as a potential anticancer agent for different types of cancer. ITA can also be investigated for its potential as a radioprotective agent, as it has been shown to protect normal cells from radiation-induced damage. ITA can also be modified to improve its solubility and stability in solution, which can enhance its activity and selectivity. ITA can also be used as a lead compound for the development of new anticancer agents with improved activity and selectivity.
Synthesis Methods
ITA can be synthesized using different methods, including the reaction of 2-amino-5-iodobenzonitrile with thiosemicarbazide in the presence of acetic acid and sodium acetate. The reaction yields ITA as a yellow solid, which can be purified using recrystallization. Other methods involve the reaction of 5-iodo-2-nitrobenzoic acid with thiosemicarbazide in the presence of sodium hydroxide and acetic acid or the reaction of 2-acetylthiophene with 5-iodo-2-nitrobenzoyl chloride in the presence of pyridine.
Scientific Research Applications
ITA has potential applications in scientific research, particularly in the field of cancer research. ITA has been shown to inhibit the growth of cancer cells in vitro and in vivo. ITA has been investigated as a potential anticancer agent for different types of cancer, including breast cancer, lung cancer, and colon cancer. ITA has also been investigated for its potential as a radioprotective agent, as it has been shown to protect normal cells from radiation-induced damage.
properties
IUPAC Name |
N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN3OS/c1-6(15)12-10-14-13-9(16-10)7-4-2-3-5-8(7)11/h2-5H,1H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRPITYRGKWJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B5769647.png)
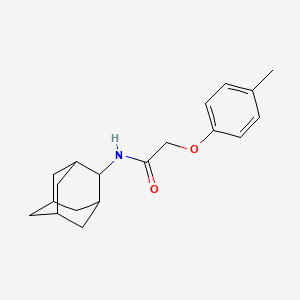
![N-[2-(4-fluorophenyl)-2-oxoethyl]-2-furamide](/img/structure/B5769667.png)
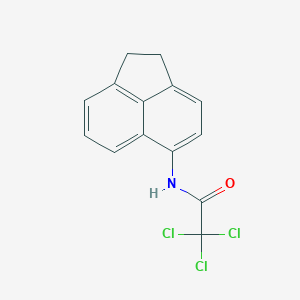
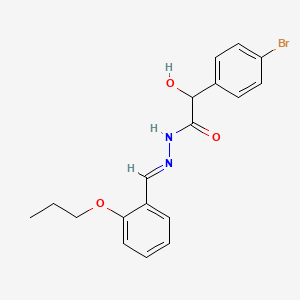
![2-[(3-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5769691.png)

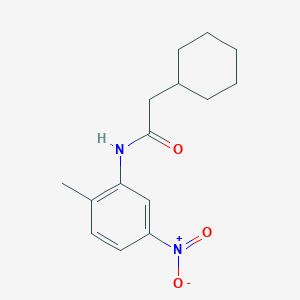
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5769710.png)
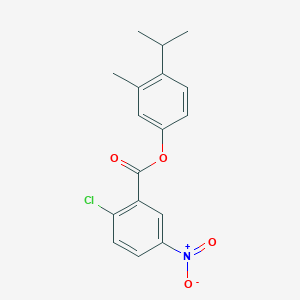
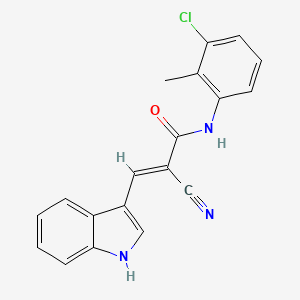
![2-methoxy-6-methyl-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5769739.png)
![1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5769743.png)
![N-(3-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5769744.png)